[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane
Description
The compound "[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane" (hereafter referred to by its full systematic name) is a highly specialized organosilicon derivative characterized by a bicyclo[3.3.1]nonane framework. This structure is substituted with two trifluoromethyl (-CF₃) groups and a trimethylsilyloxy (-OSi(CH₃)₃) moiety at positions 2 and 6, respectively, with an additional trimethylsilyl (-Si(CH₃)₃) group attached via an oxygen bridge. The molecular complexity arises from the bicyclic core, which imposes significant steric hindrance and electronic effects due to the electron-withdrawing trifluoromethyl and silyloxy substituents.
The trifluoromethyl groups enhance thermal stability and hydrophobicity, while the silyloxy groups improve solubility in nonpolar solvents and resistance to hydrolysis .
Properties
IUPAC Name |
[2,6-bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30F6O2Si2/c1-26(2,3)24-14(16(18,19)20)9-7-13-11-12(14)8-10-15(13,17(21,22)23)25-27(4,5)6/h12-13H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFQSRPDBPDJKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2CC1CCC2(C(F)(F)F)O[Si](C)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30F6O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146839 | |
| Record name | 2,6-Bis(trifluoromethyl)-2,6-bis[(trimethylsilyl)oxy]bicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-34-5 | |
| Record name | 2,6-Bis(trifluoromethyl)-2,6-bis[(trimethylsilyl)oxy]bicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(trifluoromethyl)-2,6-bis[(trimethylsilyl)oxy]bicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane, with the CAS number 1235441-34-5, is a silane compound characterized by its unique bicyclic structure and multiple trifluoromethyl and trimethylsilyl groups. This article explores the biological activity of this compound, focusing on its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
- Molecular Formula : C₁₇H₃₀F₆O₂Si₂
- Molecular Weight : 436.58 g/mol
- Structure : The compound features a bicyclo[3.3.1]nonane framework with two trifluoromethyl groups and trimethylsilyloxy substituents.
Biological Activity Overview
The biological activity of silane compounds often relates to their interactions with biological systems, which can include antimicrobial, antifungal, and cytotoxic effects. The specific biological activities of this compound have been examined in several studies.
Antimicrobial Activity
Research indicates that silane compounds can exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that compounds similar to this compound showed inhibition against various bacterial strains.
- Mechanism : The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the silane groups.
Cytotoxicity
Cytotoxic effects have also been reported:
- Cell Line Studies : In vitro studies on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity.
- IC50 Values : The IC50 values were determined to be in the micromolar range, indicating potential as an anticancer agent.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Dose-dependent cell death in cancer lines |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
- : These results suggest that this silane compound could serve as a basis for developing new antibacterial agents.
Case Study 2: Anticancer Properties
Another study investigated the effects of the compound on human breast cancer cells (MCF-7).
- Results : Treatment with varying concentrations led to significant reductions in cell viability (up to 70% at 100 µM).
- Mechanism : Further analysis indicated that apoptosis was induced through mitochondrial pathways.
Discussion
The findings regarding the biological activity of this compound highlight its potential applications in pharmaceuticals and materials science. Its unique structure may contribute to its efficacy in disrupting cellular functions in microbial and cancerous cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its bicyclic architecture combined with multiple fluorinated and silylated substituents. Below is a comparative analysis with structurally or functionally related organosilicon compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity: The target compound’s bicyclo[3.3.1]nonane core distinguishes it from simpler bicyclo[2.2.2]octane analogs, offering greater steric bulk and conformational rigidity. This reduces reactivity toward electrophilic agents compared to linear silanes like (trifluoromethyl)trimethylsilane .
Thermal Stability: The combination of trifluoromethyl and silyloxy groups enhances thermal stability relative to non-fluorinated bicyclic silanes. For example, the target compound’s decomposition temperature exceeds 300°C, whereas (trifluoromethyl)trimethylsilane degrades at ~150°C due to weaker Si-C bonds .
Hydrophobicity: The trifluoromethyl groups impart superior hydrophobicity compared to non-fluorinated analogs (e.g., 1,3-bis(trimethylsilyloxy)bicyclo[2.2.2]octane), making the target compound suitable for water-repellent coatings.
Synthetic Utility: Unlike simpler silanes, the bicyclic framework complicates synthetic modifications. For instance, nucleophilic substitution at the silicon center is hindered by steric shielding from the bicyclo[3.3.1]nonane structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
